N,N’,N’’-Triacetyl Chitotriose
N,N’,N’’-Triacetyl Chitotriose
Tri-N-acetylchitotriose, also known as (g1cnac)3 or tri(N-acetyl-D-glucosamine), belongs to the class of organic compounds known as n-acyl-alpha-hexosamines. These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group. Tri-N-acetylchitotriose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
38864-21-0
VCID:
VC0013919
InChI:
InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O
Molecular Formula:
C24H41N3O16
Molecular Weight:
627.6 g/mol
N,N’,N’’-Triacetyl Chitotriose
CAS No.: 38864-21-0
Reference Standards
VCID: VC0013919
Molecular Formula: C24H41N3O16
Molecular Weight: 627.6 g/mol
CAS No. | 38864-21-0 |
---|---|
Product Name | N,N’,N’’-Triacetyl Chitotriose |
Molecular Formula | C24H41N3O16 |
Molecular Weight | 627.6 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 |
Standard InChIKey | LRDDKCYRFNJZBX-WHFMPQCRSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O |
Appearance | Assay:≥95%A crystalline solid |
Melting Point | 304-306°C |
Physical Description | Solid |
Description | Tri-N-acetylchitotriose, also known as (g1cnac)3 or tri(N-acetyl-D-glucosamine), belongs to the class of organic compounds known as n-acyl-alpha-hexosamines. These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group. Tri-N-acetylchitotriose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). |
Synonyms | (G1cNAC)3 N,N',N''- triacetyl chitotriose N,N',N''-triacetyl chitotriose N,N',N''-triacetylchitintriose N,N',N''-triacetylchitotriose N-acetylchitotriose O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose tri(N-acetyl-D-glucosamine) tri-GlcNAc triGlcNAc tris(N-acetylglucosamine) |
PubChem Compound | 123774 |
Last Modified | Nov 11 2021 |
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